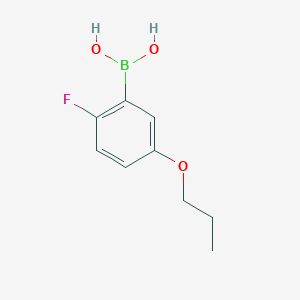

2-Fluoro-5-propoxyphenylboronic acid

Description

Properties

IUPAC Name |

(2-fluoro-5-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO3/c1-2-5-14-7-3-4-9(11)8(6-7)10(12)13/h3-4,6,12-13H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTDUFUEQNIBCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OCCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584402 | |

| Record name | (2-Fluoro-5-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863248-36-6 | |

| Record name | (2-Fluoro-5-propoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863248-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Fluoro-5-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-5-propoxyphenylboronic Acid

CAS Number: 863248-36-6

This technical guide provides a comprehensive overview of 2-Fluoro-5-propoxyphenylboronic acid, a valuable building block for researchers, scientists, and professionals in drug development and synthetic organic chemistry.

Chemical Identity and Properties

This compound is a substituted phenylboronic acid that serves as a key intermediate in various chemical syntheses, most notably in palladium-catalyzed cross-coupling reactions.[1] The presence of a fluorine atom and a propoxy group on the phenyl ring can impart unique electronic and steric properties to target molecules, potentially enhancing their biological activity and pharmacokinetic profiles.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 863248-36-6 | [1][4] |

| IUPAC Name | (2-Fluoro-5-propoxyphenyl)boronic acid | [1][4] |

| Molecular Formula | C₉H₁₂BFO₃ | [4] |

| Molecular Weight | 198.00 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | General knowledge of phenylboronic acids |

| Purity | Typically >95% | [1] |

| Storage | Store in a cool, dry place under an inert atmosphere. | General laboratory practice |

Table 2: Spectroscopic and Analytical Data

| Technique | Data | Source/Note |

| ¹H NMR | Data not publicly available. Predicted shifts would show aromatic protons, protons of the propoxy group, and a broad singlet for the boronic acid hydroxyls. | Supplier data available upon request.[1] |

| ¹³C NMR | Data not publicly available. | Supplier data available upon request.[1] |

| Mass Spectrometry (MS) | Data not publicly available. Expected [M-H]⁻ or [M+H]⁺ ions. | Supplier data available upon request.[1] |

| High-Performance Liquid Chromatography (HPLC) | Used for purity analysis. | [1] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Used for characterization and purity assessment. | [1] |

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned starting from a readily available precursor, such as 1-bromo-2-fluoro-5-propoxybenzene. The general approach involves a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.[5][6]

Step-by-step Protocol:

-

Lithiation: Dissolve 1-bromo-2-fluoro-5-propoxybenzene (1.0 eq) in an anhydrous, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to a low temperature (typically -78 °C).

-

Slowly add a solution of n-butyllithium (1.1 eq) in hexanes to the cooled solution, maintaining the low temperature. Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.

-

Borylation: To the resulting aryllithium species, add a trialkyl borate, such as triisopropyl borate or trimethyl borate (1.2-1.5 eq), dropwise at -78 °C.

-

Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by adding an aqueous acid solution (e.g., 1 M HCl or H₂SO₄).

-

Work-up and Purification: Vigorously stir the biphasic mixture for several hours to ensure complete hydrolysis of the borate ester. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to yield this compound.

Caption: Proposed synthetic workflow for this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds.[8][9] The following is a general protocol that can be adapted for specific substrates.

Materials:

-

This compound (1.2-1.5 eq)

-

Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

-

Anhydrous solvent (e.g., dioxane, toluene, DMF)

-

Water (often used as a co-solvent)

Procedure:

-

To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) several times.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC, GC, or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the layers and extract the aqueous phase with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.

Applications in Research and Development

Phenylboronic acids, particularly those containing fluorine, are of significant interest in medicinal chemistry and materials science.[2][3]

-

Drug Discovery: The incorporation of the 2-fluoro-5-propoxyphenyl moiety into a molecule can modulate its lipophilicity, metabolic stability, and binding affinity to biological targets.[2][10] Fluorine substitution is a common strategy to enhance the pharmacokinetic properties of drug candidates.[3]

-

Organic Synthesis: This compound is a versatile building block for creating complex organic molecules through Suzuki-Miyaura coupling and other transition metal-catalyzed reactions.[8][9] This allows for the construction of diverse chemical libraries for high-throughput screening.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]

Conclusion

This compound is a valuable and versatile reagent in synthetic organic chemistry with significant potential in drug discovery and materials science. While detailed experimental data is not widely published, its synthesis and applications can be reliably predicted based on well-established chemical principles for analogous compounds. This guide provides a foundational understanding for researchers and developers working with this and related fluorinated phenylboronic acids.

References

- 1. This compound [synhet.com]

- 2. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid [mdpi.com]

- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pschemicals.com [pschemicals.com]

- 5. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678 [data.epo.org]

- 6. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents [patents.google.com]

- 7. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Fluoro-5-propoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-5-propoxyphenylboronic acid, a valuable reagent in organic synthesis and medicinal chemistry. This document outlines its chemical properties, applications, and a representative experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions.

Core Compound Data

This compound is a substituted phenylboronic acid that serves as a key building block in the synthesis of complex organic molecules. Its fluorine and propoxy substitutions can impart desirable pharmacokinetic properties in drug candidates.

| Property | Value | Reference |

| Molecular Weight | ~198 g/mol | [1] |

| Molecular Formula | C9H12BFO3 | [2] |

| CAS Number | 863248-36-6 | [2] |

| IUPAC Name | (2-fluoro-5-propoxyphenyl)boronic acid | [2] |

| Physical State | Solid | [1] |

| Purity | Typically >95% | [2] |

| Synonyms | (2-fluoro-5-propoxy-phenyl)boronic acid |

Applications in Research and Development

Phenylboronic acids are crucial in various stages of drug discovery and development. The fluorine atom in this compound can enhance metabolic stability and binding affinity of target molecules. While specific research on this exact compound is not extensively documented in publicly available literature, analogous fluorinated phenylboronic acids are widely used.

Key Applications Include:

-

Pharmaceutical Intermediates: It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs). The boronic acid moiety is a key pharmacophore in several FDA-approved drugs, known for its ability to form reversible covalent bonds with biological targets such as serine proteases.

-

Organic Synthesis: It is a versatile reagent for forming carbon-carbon bonds, most notably through the Suzuki-Miyaura cross-coupling reaction. This reaction is fundamental in synthesizing biaryl compounds, which are common motifs in pharmaceuticals.

-

Medicinal Chemistry: The unique electronic properties imparted by the fluorine and propoxy groups make it an attractive building block for creating libraries of compounds for high-throughput screening to identify novel therapeutic agents. The fluorine atom can also serve as a probe for studying protein-ligand interactions using ¹⁹F NMR spectroscopy.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using a fluorinated phenylboronic acid like this compound. This protocol is based on general procedures for similar compounds and should be optimized for specific substrates.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or chloride)

-

Palladium catalyst (e.g., Pd(dppf)Cl2)

-

Base (e.g., potassium carbonate, potassium phosphate)

-

Anhydrous solvent (e.g., 1,4-dioxane, THF, toluene)

-

Degassed water (if using an aqueous base solution)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask or a reaction vial, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent via syringe. Degas the resulting mixture by bubbling the inert gas through it for another 10-15 minutes. Following this, add the palladium catalyst (typically 1-5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Visualizations

Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the general workflow of the Suzuki-Miyaura cross-coupling reaction, a key application of this compound.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conceptual Signaling Pathway Inhibition

While no specific signaling pathway inhibition by this compound has been documented, phenylboronic acids, in general, have been shown to inhibit cancer cell migration by affecting key signaling proteins. The diagram below conceptualizes how a boronic acid-containing compound could inhibit a generic signaling pathway.

Caption: Conceptual inhibition of a signaling pathway by a boronic acid compound.

References

Navigating the Solubility Landscape of 2-Fluoro-5-propoxyphenylboronic Acid: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, understanding the solubility of key chemical intermediates is paramount for successful experimental design, reaction optimization, and formulation. This in-depth technical guide addresses the solubility of 2-Fluoro-5-propoxyphenylboronic acid in organic solvents, providing a framework for its effective use in the laboratory.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide consolidates general solubility principles for analogous arylboronic acids, outlines a robust experimental protocol for determining its solubility, and discusses its relevance in synthetic and medicinal chemistry.

General Solubility Characteristics of Arylboronic Acids

The solubility of arylboronic acids, including this compound, is governed by the interplay of the boronic acid moiety, the substituents on the phenyl ring, and the nature of the organic solvent. Generally, the introduction of organic substituents to the phenylboronic acid core tends to enhance solubility in organic solvents. For instance, the esterification of boronic acids or the addition of alkoxy groups often leads to improved solubility profiles.

Solvent polarity plays a crucial role. Arylboronic acids typically exhibit higher solubility in polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), and in protic solvents like alcohols (methanol, ethanol). Their solubility is generally lower in nonpolar solvents like heptane and toluene.

Quantitative Solubility Data (Predicted Trends)

In the absence of direct experimental data for this compound, the following table provides a qualitative prediction of its solubility based on the general characteristics of similar compounds. These predictions should be confirmed experimentally using the protocol outlined below.

| Solvent | Chemical Class | Predicted Solubility | Rationale |

| Tetrahydrofuran (THF) | Ether | High | Polar aprotic solvent, capable of hydrogen bonding with the boronic acid hydroxyl groups. |

| Dimethylformamide (DMF) | Amide | High | Highly polar aprotic solvent, effective at solvating polar molecules. |

| Dimethyl sulfoxide (DMSO) | Sulfoxide | High | Highly polar aprotic solvent with strong hydrogen bond accepting capabilities. |

| Acetonitrile | Nitrile | Moderate to High | Polar aprotic solvent. |

| Methanol / Ethanol | Alcohol | Moderate to High | Polar protic solvents that can act as both hydrogen bond donors and acceptors. |

| Ethyl Acetate | Ester | Moderate | Moderately polar solvent. |

| Toluene | Aromatic Hydrocarbon | Low to Moderate | Primarily nonpolar, but the aromatic ring can have some interaction with the phenyl ring of the boronic acid. |

| Heptane | Aliphatic Hydrocarbon | Low | Nonpolar solvent, poor at solvating the polar boronic acid group. |

Experimental Protocol for Solubility Determination

A dynamic method can be employed to experimentally determine the solubility of this compound in various organic solvents. This method involves identifying the temperature at which a known concentration of the solute completely dissolves, which corresponds to the saturation point.

Materials:

-

This compound

-

High-purity organic solvents (THF, DMF, DMSO, acetonitrile, methanol, ethanol, isopropanol, ethyl acetate, toluene, heptane)

-

Analytical balance

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars

-

Controlled temperature bath (e.g., oil bath or heating block)

-

Calibrated thermometer or temperature probe

-

Light source and detector (for turbidity measurement, optional but recommended for precision)

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and place it into a glass vial.

-

Solvent Addition: Add a precise volume or mass of the chosen organic solvent to the vial.

-

Equilibration: Place the vial in the temperature-controlled bath on a magnetic stirrer. Begin stirring at a constant rate.

-

Temperature Ramping: Gradually increase the temperature of the bath.

-

Observation: Monitor the solution for the disappearance of solid particles. The temperature at which the last solid particle dissolves is the saturation temperature for that specific concentration. For higher accuracy, the disappearance of turbidity can be monitored using a light source and detector.[1][2]

-

Data Collection: Record the saturation temperature and the corresponding concentration.

-

Repeat: Repeat the procedure for different concentrations and with different solvents to construct a solubility curve.

References

An In-Depth Technical Guide on the Stability and Storage of 2-Fluoro-5-propoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

While specific, in-depth stability data for 2-Fluoro-5-propoxyphenylboronic acid is not extensively published, this guide provides a comprehensive overview based on the well-established chemical principles governing arylboronic acids. The recommendations and protocols herein are designed to ensure the material's integrity for research and development applications.

Core Concepts in Arylboronic Acid Stability

Arylboronic acids, including this compound, are generally stable, crystalline solids. However, they are susceptible to specific degradation pathways that can impact their purity and reactivity. Understanding these pathways is crucial for proper handling and storage.

Key Degradation Pathways:

-

Dehydration to Boroxines: The most common transformation for boronic acids is the reversible dehydration to form a cyclic trimeric anhydride called a boroxine.[1][2][3] This process is often driven by heat and can be reversed by the addition of water. While boroxines are often suitable for use in reactions like the Suzuki-Miyaura coupling, their formation alters the molecular weight and may affect reaction kinetics.

-

Oxidative Decomposition: The carbon-boron bond is susceptible to oxidation.[4] In the presence of strong oxidizing agents, this can lead to the cleavage of the boronic acid group, yielding the corresponding phenol (2-fluoro-5-propoxyphenol in this case).[4][5] This is an irreversible degradation pathway that results in a loss of the desired starting material.

-

Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source, replacing the boronic acid group with a hydrogen atom.[6][7] The rate of protodeboronation is highly dependent on pH, with studies on other arylboronic acids showing it can be accelerated under both acidic and basic conditions.[6][7] For some electron-deficient or sterically hindered arylboronic acids, this can be a significant degradation pathway.[6][7]

Recommended Storage and Handling

To mitigate the degradation pathways described above, the following storage and handling procedures are recommended.

Long-Term Storage: For optimal long-term stability, this compound should be stored under the following conditions:

-

Temperature: Refrigerate at 2-8°C. Some suppliers may recommend room temperature storage under an inert atmosphere.[8] For maximum shelf-life, particularly for high-purity reference materials, storage at -20°C is advisable.[9]

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[10] This minimizes exposure to atmospheric moisture and oxygen, thereby inhibiting boroxine formation and oxidation.

-

Light: Protect from light.[9] While photolytic degradation is a general concern, keeping the material in an opaque container in the dark is a standard best practice.

-

Container: Use a tightly sealed container to prevent moisture ingress.

Short-Term Handling (During Use):

-

Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold powder.[9]

-

Handle the material quickly and reseal the container promptly.

-

If possible, purge the vial with an inert gas (e.g., argon or nitrogen) before resealing to extend the reagent's shelf life.[9]

Illustrative Stability Data Presentation

While specific quantitative data for this compound is not publicly available, the table below illustrates how forced degradation study results would be structured. Forced degradation studies are designed to identify potential degradation products and demonstrate the stability-indicating power of analytical methods.[11][12] The goal is typically to achieve 5-20% degradation.[13]

Table 1: Hypothetical Forced Degradation Study Results for this compound

| Stress Condition | Parameters | Duration | Assay (% of Initial) | Major Degradant(s) Observed |

| Acid Hydrolysis | 0.1 M HCl, 70°C | 7 days | >95% | Minimal degradation |

| Base Hydrolysis | 0.1 M NaOH, 70°C | 7 days | ~90% | Potential protodeboronation product |

| Oxidation | 3% H₂O₂, RT | 24 hours | ~85% | 2-Fluoro-5-propoxyphenol |

| Thermal | 80°C, solid state | 7 days | ~92% | Corresponding Boroxine |

| Photolytic | 1.2 million lux-hr visible, 200 W-hr/m² UV | 7 days | >98% | Minimal degradation |

This table is for illustrative purposes only and does not represent actual experimental data.

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of arylboronic acids. These methods are crucial for quality control and for developing stability-indicating analytical procedures.[10]

Protocol 1: Stability-Indicating HPLC Method Development

-

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the intact this compound from its potential degradation products.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column is a common starting point.[10] To minimize on-column hydrolysis, which can be an issue for boronic acids and their esters, a column with low silanol activity may be preferred.[14]

-

Mobile Phase: A gradient of acetonitrile and water is typically used. Using a mobile phase without a pH modifier can sometimes minimize on-column hydrolysis.[10][14]

-

Detection: UV detection at a wavelength appropriate for the phenyl ring (e.g., 254 nm) should be suitable.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent like acetonitrile.

-

Generate degraded samples using the forced degradation conditions outlined in Section 3.

-

Inject the intact and degraded samples onto the HPLC system.

-

Optimize the mobile phase gradient to achieve baseline separation between the parent peak and all degradation product peaks.

-

This validated method can then be used to quantify the stability of the compound under various storage conditions over time.

-

Protocol 2: ¹H NMR for Monitoring Degradation

-

Objective: To qualitatively and semi-quantitatively monitor the degradation of this compound in solution.[10]

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

-

Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆).

-

Procedure:

-

Dissolve a known amount of the compound in the deuterated solvent in an NMR tube.

-

Acquire an initial ¹H NMR spectrum to serve as the baseline (t=0).

-

Subject the NMR tube to a specific stress condition (e.g., add a drop of D₂O and heat).

-

Acquire subsequent spectra at regular intervals.

-

Monitor the disappearance of signals corresponding to the parent compound and the appearance of new signals from degradation products (e.g., the formation of the boroxine or the protodeboronated arene).

-

Visualization of Workflows and Pathways

Diagram 1: Degradation Pathways

Caption: Key degradation pathways for arylboronic acids.

Diagram 2: Recommended Handling Workflow

Caption: Recommended workflow for handling arylboronic acids.

References

- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound - Lead Sciences [lead-sciences.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. benchchem.com [benchchem.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Chemical Compatibility of 2-Fluoro-5-propoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compatibility of 2-Fluoro-5-propoxyphenylboronic acid, a key building block in medicinal chemistry and materials science. Understanding its stability, reactivity, and handling requirements is crucial for its effective application in research and development.

Chemical and Physical Properties

This compound, with the CAS number 863248-36-6, is a solid at room temperature.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | (2-Fluoro-5-propoxyphenyl)boronic acid | [1] |

| CAS Number | 863248-36-6 | [1] |

| Molecular Formula | C9H12BFO3 | [2] |

| Molecular Weight | 198.00 g/mol | [3] |

| Melting Point | 86 to 91°C | [4] |

| Appearance | Solid | [4] |

| Purity | Typically >98% | [2] |

Storage and Handling

Proper storage and handling are essential to maintain the integrity of this compound.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly sealed to prevent moisture absorption.

Handling:

-

Avoid formation of dust and aerosols.

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Wash hands thoroughly after handling.

Chemical Compatibility and Reactivity

Arylboronic acids, including this compound, exhibit specific reactivity patterns that are important to consider in experimental design.

Incompatible Materials:

-

Strong Oxidizing Agents: Can lead to decomposition of the boronic acid.[5]

-

Strong Acids and Bases: Can promote side reactions such as protodeboronation.[5]

Key Reactions and Stability Considerations:

-

Protodeboronation: A common side reaction for arylboronic acids, especially those with ortho-substituents like the fluorine atom in the target molecule, is protodeboronation.[6][7] This is the cleavage of the C-B bond and its replacement with a C-H bond, which can be accelerated by acidic or basic conditions and elevated temperatures.[6][7]

-

Oxidative Instability: The boronic acid moiety can be susceptible to oxidation, leading to the formation of the corresponding phenol. This is a crucial consideration, especially in the presence of oxidizing agents or under aerobic conditions at elevated temperatures.

The following diagram illustrates the general chemical incompatibilities of arylboronic acids.

Caption: General chemical incompatibilities of arylboronic acids.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds. The presence of the ortho-fluoro substituent can influence the reactivity and requires careful optimization of reaction conditions to minimize side reactions like protodeboronation.[6][7]

Representative Experimental Protocol

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

-

Base (e.g., K2CO3, Na2CO3, or K3PO4, 2.0-3.0 equiv)

-

Solvent (e.g., 1,4-dioxane, THF, toluene, often with water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction flask, add the aryl halide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]

This guide provides essential information on the chemical compatibility of this compound. For specific applications, it is always recommended to perform small-scale optimization experiments.

References

The Role of 2-Fluoro-5-propoxyphenylboronic Acid in the Development of Novel PIM Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Fluoro-5-propoxyphenylboronic acid is a substituted phenylboronic acid that serves as a valuable building block in medicinal chemistry. Its unique electronic and structural properties, conferred by the fluorine and propoxy substituents, make it an attractive component in the design of novel therapeutic agents. This technical guide explores a key application of this compound in the synthesis of picolinamide derivatives with potential as PIM kinase inhibitors, a promising class of anti-cancer agents.

Core Application: Synthesis of PIM Kinase Inhibitors

Proviral integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases that are overexpressed in various human cancers. Their role in promoting cell survival and proliferation makes them a compelling target for cancer therapy. This compound has been utilized as a key reactant in the synthesis of a picolinamide-based scaffold for PIM kinase inhibitors.

The primary application involves its use in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry, enabling the formation of a carbon-carbon bond between an aryl halide and an organoboron compound. In this context, this compound provides the 2-fluoro-5-propoxyphenyl moiety to the final inhibitor structure.

Synthetic Pathway Overview

The general workflow for the synthesis of the picolinamide core involves the coupling of a halogenated picolinic acid derivative with this compound. This is followed by further synthetic transformations to yield the final active pharmaceutical ingredient.

Experimental Protocols

A specific example of the use of this compound is in the synthesis of 3-amino-5-fluoro-6-(2-fluoro-5-propoxyphenyl)picolinic acid, a key intermediate for a series of PIM kinase inhibitors.[1][2]

Synthesis of 3-amino-5-fluoro-6-(2-fluoro-5-propoxyphenyl)picolinic acid

Reaction Scheme:

A mixture of a brominated picolinic acid derivative and this compound is subjected to a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Materials and Reagents:

-

Brominated picolinic acid starting material

-

This compound

-

Palladium catalyst (e.g., Pd(dppf)Cl2·CH2Cl2)

-

Base (e.g., sodium carbonate)

-

Solvent (e.g., a mixture of water and an organic solvent like 1,4-dioxane)

Procedure:

-

To a reaction vessel, add the brominated picolinic acid derivative, this compound (typically 1.3 equivalents), and the palladium catalyst (typically 0.05 equivalents).[1][2]

-

Add the solvent system and the base.

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period.

-

Upon completion, the reaction is worked up by standard procedures, which may include extraction, washing, and purification by chromatography.

Quantitative Data

While the patent literature describes the synthesis and general utility of the resulting compounds as PIM kinase inhibitors, specific quantitative biological data, such as IC50 values for the compounds incorporating the 2-fluoro-5-propoxyphenyl moiety, are not publicly available in the cited documents. The development of such inhibitors is an active area of research, and this data is often proprietary.

The table below summarizes the key synthetic information available for the preparation of the intermediate.

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |

| Brominated picolinic acid derivative | This compound | Pd(dppf)Cl2·CH2Cl2 | 3-amino-5-fluoro-6-(2-fluoro-5-propoxyphenyl)picolinic acid | 28% | [1],[2] |

Signaling Pathway Context

PIM kinases are downstream effectors of many cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway. By inhibiting PIM kinases, the compounds synthesized using this compound can block the phosphorylation of downstream targets involved in cell survival and proliferation, thereby exerting their anti-cancer effects.

Conclusion

This compound is a key synthetic intermediate in the development of a novel class of picolinamide-based PIM kinase inhibitors. Its incorporation via the Suzuki-Miyaura coupling reaction highlights the importance of substituted boronic acids in modern drug discovery. While specific biological activity data for derivatives containing this moiety remains largely proprietary, the established role of PIM kinases in cancer provides a strong rationale for the continued exploration of compounds synthesized from this valuable building block. Further research and disclosure of preclinical and clinical data will be crucial in fully elucidating the therapeutic potential of these agents.

References

- 1. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The design, synthesis, and biological evaluation of PIM kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Fluoro-5-propoxyphenylboronic Acid in Advanced Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-propoxyphenylboronic acid is a specialized chemical building block that is playing an increasingly important role in the advancement of materials science. Its unique structural features, including the presence of a fluorine atom and a propoxy group on the phenyl ring, make it a valuable monomer for the synthesis of high-performance polymers and organic electronic materials. This technical guide elucidates the core functionalities of this compound, with a primary focus on its application in Suzuki-Miyaura cross-coupling reactions to create novel conjugated polymers. This document provides a comprehensive overview of its synthesis applications, representative experimental protocols, and the underlying chemical principles that govern its utility.

Introduction: The Versatility of Phenylboronic Acids in Materials Science

Phenylboronic acids (PBAs) and their derivatives have emerged as a versatile class of compounds in materials science. Their ability to form reversible covalent bonds with diols has led to the development of "smart" materials that can respond to specific chemical stimuli, such as changes in pH or the presence of sugars. This property has been extensively explored for applications in biomedical fields, including drug delivery systems, tissue engineering, and biosensors[1][2][3][4].

Beyond biomedical applications, the true strength of substituted phenylboronic acids, such as this compound, lies in their utility as building blocks in synthetic chemistry[5]. The boronic acid functional group makes these molecules ideal substrates for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the construction of complex organic molecules and polymers with precisely tailored electronic and photophysical properties. This compound is specifically listed as a specialty chemical for materials science and organic electronics, underscoring its importance in these fields[5][6].

Core Application: A Key Monomer in Suzuki-Miyaura Cross-Coupling

The primary role of this compound in materials science is as a monomer in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and another organic molecule, typically an aryl halide. By carefully selecting the coupling partners, researchers can synthesize a wide array of conjugated polymers and oligomers.

The fluorine and propoxy substituents on the phenyl ring of this compound are not merely passive components. They play a crucial role in tuning the properties of the resulting material:

-

Fluorine Atom: The electron-withdrawing nature of the fluorine atom can significantly influence the electronic properties of the final polymer, such as its electron affinity and ionization potential. This is a critical parameter in the design of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

-

Propoxy Group: The propoxy group is an electron-donating group that also enhances the solubility of the resulting polymer in organic solvents. Good solubility is essential for the solution-based processing of organic electronic devices, such as spin coating or inkjet printing.

The combination of these substituents allows for fine-tuning of the optoelectronic properties and processability of the synthesized materials.

Quantitative Data on Material Performance

| Material Type | Application | Monomer Used (Analogue) | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Power Conversion Efficiency (PCE) (%) / External Quantum Efficiency (EQE) (%) |

| Conjugated Polymer | OPV | 4,7-bis(5-(3-hexylthiophen-2-yl)thiophen-2-yl)-5-fluorobenzo[c][1][2][7]thiadiazole | -5.30 | -3.50 | 8.5 |

| Conjugated Polymer | OLED | Poly(9,9-dioctylfluorene-co-N-(4-butylphenyl)diphenylamine) | -5.80 | -2.40 | 5.2 (EQE) |

| Small Molecule | OLED | 2,7-bis(diphenylamino)-9,9-spirobifluorene derivative | -5.50 | -2.60 | 10.1 (EQE) |

Disclaimer: This data is for illustrative purposes only and is based on materials synthesized from analogous substituted phenylboronic acids. The actual performance of materials derived from this compound may vary.

Experimental Protocols: Synthesis of Conjugated Polymers

The following is a representative experimental protocol for the synthesis of a conjugated polymer via a Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted for use with this compound and a suitable comonomer.

Reaction: Synthesis of a Polyfluorene-based Copolymer

Materials:

-

2,7-dibromo-9,9-dioctylfluorene (Monomer A)

-

This compound (Monomer B)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (catalyst)

-

Tri(o-tolyl)phosphine [P(o-tol)₃] (ligand)

-

Potassium carbonate (K₂CO₃) (base)

-

Toluene (solvent)

-

Aliquat 336 (phase transfer catalyst)

-

Deionized water

Procedure:

-

To a flame-dried 100 mL Schlenk flask, add 2,7-dibromo-9,9-dioctylfluorene (548 mg, 1.0 mmol), this compound (216 mg, 1.1 mmol), and a magnetic stir bar.

-

Add Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and P(o-tol)₃ (12.2 mg, 0.04 mmol) to the flask.

-

The flask is evacuated and backfilled with argon three times.

-

Add toluene (20 mL) and a 2M aqueous solution of K₂CO₃ (10 mL) to the flask.

-

Add a few drops of Aliquat 336 as a phase transfer catalyst.

-

The reaction mixture is heated to 90°C and stirred vigorously for 48 hours under an argon atmosphere.

-

After cooling to room temperature, the organic layer is separated, washed with deionized water (3 x 50 mL), and dried over anhydrous magnesium sulfate.

-

The solution is concentrated by rotary evaporation, and the resulting polymer is precipitated by pouring the concentrated solution into methanol (200 mL).

-

The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum at 60°C for 24 hours.

Visualizing the Chemistry: Diagrams

To better understand the chemical processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general workflow for the synthesis of a conjugated polymer.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow for conjugated polymer synthesis and device fabrication.

Conclusion

This compound is a highly valuable and specialized building block in the field of materials science. Its primary role as a monomer in Suzuki-Miyaura cross-coupling reactions enables the synthesis of advanced conjugated polymers with tunable electronic and physical properties. The presence of both a fluorine atom and a propoxy group allows for precise control over the performance and processability of the final materials, making them suitable for a range of applications in organic electronics. As the demand for high-performance, solution-processable organic materials continues to grow, the importance of versatile and strategically functionalized monomers like this compound is set to increase significantly. Further research into the specific applications and performance of materials derived from this compound will undoubtedly open up new avenues for innovation in materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of hydrogel-bearing phenylboronic acid moieties and their applications in glucose sensing and insulin delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 4. Phenylboronic Acid-polymers for Biomedical Applications [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. กรดบอโรนิก | สารเคมีสำหรับครอสคัปเปลิง (379) [myskinrecipes.com]

- 7. researchgate.net [researchgate.net]

degradation pathways of 2-Fluoro-5-propoxyphenylboronic acid

An In-depth Technical Guide on the Core Degradation Pathways of 2-Fluoro-5-propoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific experimental studies on the degradation of this compound are not extensively available in peer-reviewed literature. This guide is therefore constructed based on established chemical principles governing arylboronic acids and fluorinated organic compounds. The pathways and protocols described herein are predictive and intended to serve as a foundational framework for experimental investigation.

Introduction

This compound (C₉H₁₂BFO₃, CAS No: 863248-36-6) is a valuable building block in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. Its utility in the synthesis of complex molecules, including potential active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its chemical stability. This technical guide outlines the predicted and provides standardized experimental protocols to investigate its stability profile under forced conditions. A comprehensive understanding of these degradation pathways is critical for ensuring product purity, stability, and safety in drug development and other applications.

Predicted Degradation Pathways

Arylboronic acids are known to degrade via several key pathways, including protodeboronation, oxidation, and dehydration. The presence of fluoro and propoxy substituents on the phenyl ring of the target molecule influences the electron density of the ring and the Lewis acidity of the boron center, thereby affecting the rates and propensities of these degradation routes.

Protodeboronation

Protodeboronation is a significant degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a hydrogen atom.[1][2] This reaction can be facilitated by aqueous conditions and is often influenced by pH.[1][3] For this compound, this would result in the formation of 1-fluoro-4-propoxybenzene. The reaction is typically promoted by acidic conditions.[1]

Predicted Product: 1-Fluoro-4-propoxybenzene

Oxidation

The boronic acid moiety is susceptible to oxidation, leading to the formation of the corresponding phenol.[4][5][6] This is a common degradation pathway and can be initiated by various oxidizing agents, including atmospheric oxygen or peroxides.[5][7] The oxidation of this compound would yield 2-Fluoro-5-propoxyphenol.

Predicted Product: 2-Fluoro-5-propoxyphenol

Dehydration to Boroxine

Boronic acids can undergo intermolecular dehydration, typically under thermal stress, to form cyclic anhydrides known as boroxines.[8][9][10] This process involves three molecules of the boronic acid condensing to form a six-membered ring with alternating boron and oxygen atoms, with the elimination of three molecules of water. This reaction is often reversible in the presence of water.[9]

Predicted Product: 2,4,6-Tris(2-fluoro-5-propoxyphenyl)boroxine

Data Presentation: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[11][12][13] The following tables are templates for summarizing quantitative data from such studies on this compound.

Table 1: Summary of Forced Degradation Conditions

| Stress Condition | Reagent/Parameters | Duration | Temperature (°C) |

| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 hours | 60 |

| Base Hydrolysis | 0.1 M NaOH | 24, 48, 72 hours | 60 |

| Oxidation | 3% H₂O₂ | 24, 48, 72 hours | Room Temperature |

| Thermal | Solid State | 24, 48, 72 hours | 105 |

| Photolytic | Solid State, UV & Visible Light | 24, 48, 72 hours | Room Temperature |

Table 2: Quantitative Analysis of Degradation Products by HPLC

| Stress Condition | Main Degradant | % Degradation of Parent Compound | % Yield of Main Degradant | Other Impurities (%) |

| Acid Hydrolysis | 1-Fluoro-4-propoxybenzene | Data | Data | Data |

| Base Hydrolysis | Data | Data | Data | Data |

| Oxidation | 2-Fluoro-5-propoxyphenol | Data | Data | Data |

| Thermal | 2,4,6-Tris(2-fluoro-5-propoxyphenyl)boroxine | Data | Data | Data |

| Photolytic | Data | Data | Data | Data |

*Data to be populated from experimental results.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound.

General Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

Acid Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at specified time points (e.g., 24, 48, and 72 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

-

Analyze by HPLC-UV/MS.[14]

Base Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at specified time points.

-

Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

-

Analyze by HPLC-UV/MS.[14]

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3%.

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at specified time points.

Thermal Degradation

-

Place a known amount of the solid compound in a vial.

-

Heat the vial in an oven at 105°C.

-

At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC-UV/MS.

-

For more detailed analysis, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed.[15]

Photolytic Degradation

-

Expose a thin layer of the solid compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.

-

At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC-UV/MS.[16][17]

Analytical Methodology

A stability-indicating HPLC method should be developed and validated.[14]

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer) is a common starting point.[18]

-

Detection: UV detection at a suitable wavelength (determined by UV scan) and mass spectrometry (MS) for peak identification.

-

NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR can be used to elucidate the structure of isolated degradation products.[14]

Visualizations

The following diagrams illustrate the predicted degradation pathways and a general workflow for the experimental investigation.

Caption: Predicted .

Caption: General experimental workflow for a forced degradation study.

Conclusion

While specific degradation data for this compound is not yet published, the fundamental principles of arylboronic acid chemistry provide a strong basis for predicting its stability profile. The primary anticipated degradation pathways are protodeboronation, oxidation to the corresponding phenol, and dehydration to form a boroxine. For professionals in research and drug development, it is imperative to experimentally verify these pathways and quantify the degradation products under various stress conditions. The protocols and frameworks provided in this guide offer a robust starting point for these critical stability assessments, ensuring the quality, safety, and efficacy of products derived from this versatile chemical intermediate.

References

- 1. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Phenol synthesis by substitution or oxidation [organic-chemistry.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA [organic-chemistry.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. researchgate.net [researchgate.net]

- 11. biomedres.us [biomedres.us]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. biopharminternational.com [biopharminternational.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Photolytic degradation of polybromodiphenyl ethers under UV-lamp and solar irradiations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of 2-Fluoro-5-propoxyphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Fluoro-5-propoxyphenylboronic acid (CAS No: 863248-36-6). Due to the limited availability of public experimental spectra for this specific compound, this document presents a predictive analysis based on data from structurally analogous compounds and established principles of spectroscopic interpretation. The guide is intended to assist researchers in the identification, characterization, and quality control of this compound and related molecules in a drug discovery and development context. Detailed, generalized experimental protocols for the acquisition of relevant spectroscopic data are also provided.

Chemical Structure and Properties

-

IUPAC Name: (2-Fluoro-5-propoxyphenyl)boronic acid

-

CAS Number: 863248-36-6[1]

-

Chemical Formula: C₉H₁₂BFO₃[1]

-

Molecular Weight: 198.00 g/mol

| Property | Value |

| Purity | Typically ≥98% |

| Appearance | Solid |

| Storage | Room Temperature, under inert atmosphere |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of closely related compounds, including 2-fluorophenylboronic acid, 5-fluoro-2-methoxyphenylboronic acid, and other substituted phenylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted chemical shifts (δ) are reported in parts per million (ppm).

Table 2.1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3-7.4 | m | 1H | Ar-H |

| ~7.1-7.2 | m | 1H | Ar-H |

| ~6.9-7.0 | m | 1H | Ar-H |

| ~8.0 | s (br) | 2H | B(OH )₂ |

| ~3.9 | t | 2H | -O-CH₂ -CH₂-CH₃ |

| ~1.7 | sextet | 2H | -O-CH₂-CH₂ -CH₃ |

| ~0.9 | t | 3H | -O-CH₂-CH₂-CH₃ |

Table 2.2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 (d, ¹JCF ≈ 245 Hz) | C -F |

| ~155 | C -O |

| ~125 | Ar-C |

| ~118 (d, ²JCF ≈ 20 Hz) | Ar-C |

| ~115 (d, ²JCF ≈ 25 Hz) | Ar-C |

| ~114 | Ar-C |

| ~70 | -O-C H₂-CH₂-CH₃ |

| ~22 | -O-CH₂-C H₂-CH₃ |

| ~10 | -O-CH₂-CH₂-C H₃ |

Table 2.3: Predicted ¹⁹F NMR Spectral Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -115 to -125 | m | Ar-F |

Table 2.4: Predicted ¹¹B NMR Spectral Data (160 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Characteristics | Assignment |

| ~28-30 | Broad singlet | B (OH)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule.

Table 2.5: Predicted IR Spectral Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3300-3100 | Strong, Broad | O-H stretch (B(OH)₂) |

| ~2970-2880 | Medium | C-H stretch (alkyl) |

| ~1610, 1500 | Medium-Strong | C=C stretch (aromatic) |

| ~1350 | Strong | B-O stretch |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1180 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 2.6: Predicted Mass Spectrometry Data

| m/z | Ion |

| 198 | [M]⁺ |

| 180 | [M-H₂O]⁺ |

| 153 | [M-C₃H₇O]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for compounds similar to this compound. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Acquire a one-pulse spectrum with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Typically, 16-64 scans are sufficient.

-

-

¹³C NMR:

-

Acquire a proton-decoupled spectrum.

-

A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR:

-

Acquire a proton-decoupled spectrum.

-

A relaxation delay of 1-2 seconds is usually sufficient.

-

-

¹¹B NMR:

-

Use a boron-free probe or a probe with a quartz insert.

-

A one-pulse experiment with a 90° pulse angle and a short relaxation delay is typically used.

-

IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS after derivatization).

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution into the ESI source.

-

Acquire spectra in both positive and negative ion modes.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual signaling pathway where a boronic acid compound might be involved.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Conceptual signaling pathway involving a boronic acid compound.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoro-5-propoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2-Fluoro-5-propoxyphenylboronic acid. This versatile building block is valuable in medicinal chemistry and materials science for the synthesis of complex biaryl compounds. The presence of both a fluorine atom and a propoxy group on the phenylboronic acid can influence its reactivity and the properties of the resulting products.

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, typically involving the palladium-catalyzed reaction between an organoboron compound, such as a boronic acid, and an organohalide or triflate in the presence of a base.[1] However, challenges can arise, particularly with ortho-fluorinated aryl boronic acids, which may be susceptible to a side reaction known as protodeboronation under basic conditions.[1][2] The protocols outlined below are designed to promote efficient coupling while minimizing this undesired side reaction.

General Reaction Scheme

The general transformation for the Suzuki-Miyaura coupling of this compound with an aryl halide (Ar-X) is depicted below:

Key Reaction Parameters and Data

Successful Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, base, solvent, and temperature. The following table summarizes typical conditions adapted from protocols for structurally related fluorinated phenylboronic acids. It is recommended to optimize these conditions for each specific substrate combination.

| Parameter | Condition 1 | Condition 2 | Rationale & Considerations |

| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos, RuPhos) (1-3 mol%) | The choice of catalyst and ligand is crucial.[3] Buchwald-type ligands can be effective for challenging couplings. For less reactive substrates, a pre-catalyst may be beneficial.[1] |

| Base | K₃PO₄ (2.0-3.0 equiv.) | Na₂CO₃ (2.0-3.0 equiv.) | The base is essential for the transmetalation step.[1] K₃PO₄ is a moderately strong base often effective in these couplings.[1] Stronger bases may increase the rate of protodeboronation.[1] |

| Solvent System | Dioxane/Water (e.g., 4:1) | Toluene/Water or THF/Water | The solvent system must be able to dissolve both the organic and inorganic reagents. The presence of water is often beneficial.[4][5] Degassing the solvent is important to prevent catalyst oxidation.[1] |

| Temperature | 80-100 °C | Room Temperature to 65 °C | Higher temperatures can increase reaction rates but may also promote decomposition.[4] For highly active catalyst systems, lower temperatures may be sufficient.[1] |

| Reaction Time | 4-24 hours | 30 minutes - 16 hours | Reaction progress should be monitored by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1][2] |

| Aryl Halide (Ar-X) | Aryl Iodide > Aryl Bromide > Aryl Chloride | Aryl Triflate | The reactivity of the halide partner generally follows the order I > Br > OTf >> Cl. Coupling with aryl chlorides may require more specialized catalyst systems. |

Experimental Protocols

The following are two general but detailed protocols for the Suzuki-Miyaura coupling of this compound.

Protocol 1: Standard Thermal Conditions

This protocol is suitable for a wide range of aryl bromides and iodides.

Materials:

-

This compound (1.2-1.5 equivalents)

-

Aryl halide (1.0 equivalent)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equivalents)

-

Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 equivalents)

-

1,4-Dioxane (anhydrous and degassed)

-

Water (degassed)

-

Reaction vessel (e.g., round-bottom flask or sealed tube)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

-

Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol).[2]

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.[2]

-

Add anhydrous, degassed 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe.[5]

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours.[2]

-

Monitor the reaction's progress using TLC or LC-MS.[2]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][2]

-

Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.[1][2]

Protocol 2: Mild Conditions with a Pre-catalyst

This protocol is adapted for substrates that are sensitive to high temperatures or prone to decomposition and utilizes a more active palladium pre-catalyst.[1]

Materials:

-

This compound (1.5 equivalents)

-

Aryl halide (1.0 equivalent)

-

Palladium precatalyst (e.g., a G3-XPhos or similar biarylphosphine-based precatalyst) (0.02 equivalents)[1]

-

Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (degassed)

-

Tetrahydrofuran (THF) (anhydrous and degassed)

-

Reaction vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a reaction vial, add the aryl halide (1.0 mmol) and this compound (1.5 mmol).[1]

-

Add the palladium precatalyst (0.02 mmol).[1]

-

Seal the vial, and replace the atmosphere with an inert gas.[1]

-

Add degassed anhydrous THF (e.g., 2 mL).[1]

-

Add the degassed 0.5 M aqueous solution of K₃PO₄ (e.g., 4 mL).[1]

-

Stir the reaction mixture vigorously at room temperature for 30 minutes to 4 hours.[1] For less reactive substrates, gentle heating (e.g., 40 °C) may be required.[2]

-

Monitor the reaction by TLC or GC-MS.[1]

-

Once the reaction is complete, quench with water and extract with an organic solvent like ethyl acetate.[1]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.[1]

-

Purify the residue by silica gel chromatography to afford the desired product.[1]

Visualizing the Process

Catalytic Cycle of Suzuki-Miyaura Coupling

The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the general laboratory workflow for performing the Suzuki-Miyaura coupling reaction.

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. scholarship.claremont.edu [scholarship.claremont.edu]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Optimized Suzuki Coupling of 2-Fluoro-5-propoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 2-Fluoro-5-propoxyphenylboronic acid. This boronic acid is a valuable building block in medicinal chemistry and materials science for the synthesis of complex biaryl compounds. A key challenge when using ortho-fluorinated arylboronic acids is their susceptibility to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, particularly under basic conditions. The protocols described herein are optimized to minimize this side reaction and enhance coupling efficiency.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide or triflate in the presence of a palladium catalyst and a base. The reaction's success is highly dependent on the choice of catalyst, ligand, base, solvent, and temperature. For electron-deficient boronic acids like this compound, careful optimization of these parameters is crucial for achieving high yields.

Optimized Reaction Conditions

The selection of appropriate reaction conditions is critical for a successful Suzuki coupling with this compound. The following tables summarize typical conditions derived from studies on structurally similar ortho-fluorinated phenylboronic acids. These serve as a strong starting point for optimization.

Table 1: Recommended Catalyst Systems for Coupling with Aryl Halides

| Catalyst Precursor | Ligand | Typical Loading (mol%) | Recommended For |

| Pd₂(dba)₃ | XPhos | 1-5 | A broad range of aryl chlorides and bromides. Highly active, allowing for lower temperatures. |

| Pd(OAc)₂ | SPhos or XPhos | 2-5 | Aryl chlorides, bromides, and triflates. Effective for challenging substrates. |

| Pd(PPh₃)₄ | None | 2-5 | Aryl iodides and bromides. A classic, readily available catalyst. |

| [Pd(cinnamyl)Cl]₂ | XPhos | 1-2 | High-turnover catalysis, particularly for activated aryl halides. |

Table 2: Base and Solvent Recommendations

| Base | Base Concentration/Equivalents | Solvent System | Temperature Range (°C) | Notes |

| K₃PO₄ | 2-3 equivalents (aq. solution or solid) | THF/H₂O, Dioxane/H₂O, Toluene/H₂O | Room Temp - 80 | A moderately strong base, often effective in minimizing protodeboronation.[1][2][3] |

| K₂CO₃ | 2-3 equivalents | Dioxane/H₂O, DMF/H₂O, Ethanol | 70 - 110 | A common and cost-effective base, suitable for a range of substrates.[4][5][6] |

| Na₂CO₃ | 2-3 equivalents | THF/Toluene/Water | Room Temp - 100 | A milder base, can be advantageous for sensitive substrates.[1] |

| Cs₂CO₃ | 2-3 equivalents | Dioxane, Toluene | 80 - 110 | A strong base that can be effective when others fail, but may increase protodeboronation. |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of this compound with a variety of aryl halides.

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)

-

Degassed solvent (e.g., 1,4-dioxane/water, 4:1, 10 mL)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine solution

Procedure:

-

To a dry reaction vessel (e.g., a Schlenk flask or sealed tube) equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent via syringe.

-

Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biaryl product.[7]

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields.[8]

Materials:

-

Aryl halide (0.5 mmol, 1.0 equiv)

-

This compound (0.6-0.75 mmol, 1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.01-0.025 mmol, 2-5 mol%)

-

Base (e.g., K₂CO₃, 1.0-1.5 mmol, 2.0-3.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL)

-

Microwave synthesis vial (10 mL)

Procedure:

-

In a 10 mL microwave vial containing a stir bar, combine the aryl halide, this compound, palladium catalyst, and base.

-

Add the solvent mixture.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[8]

-

After cooling, dilute the reaction mixture with ethyl acetate and water.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product as described in Protocol 1.

Visualizations

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

References

- 1. benchchem.com [benchchem.com]